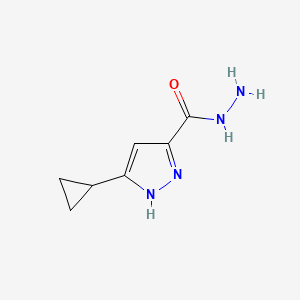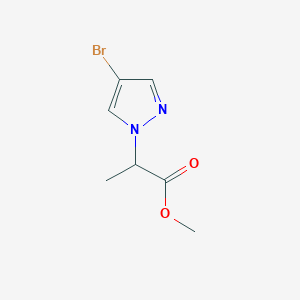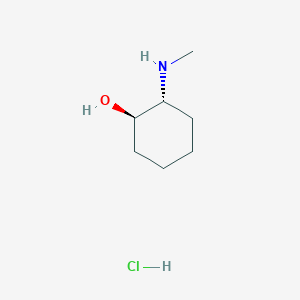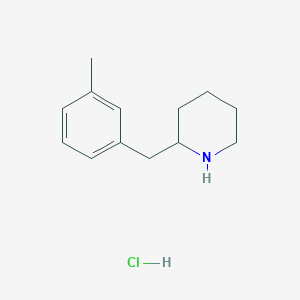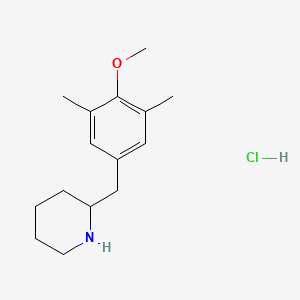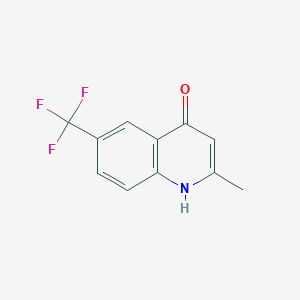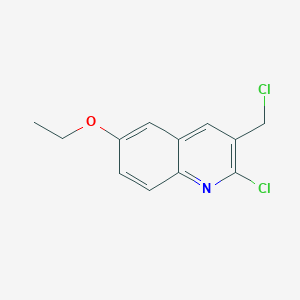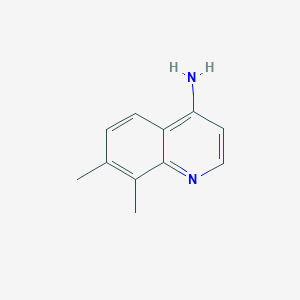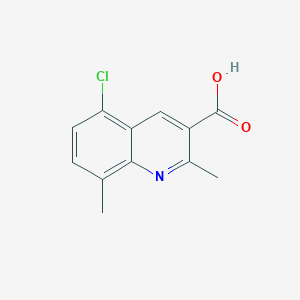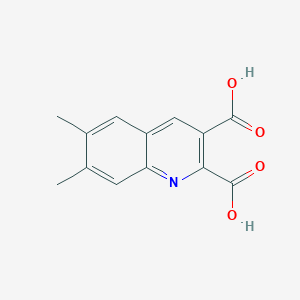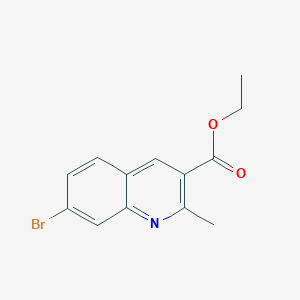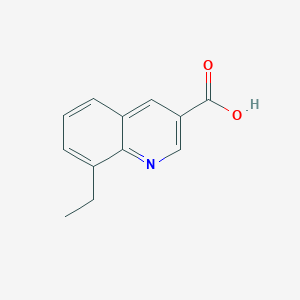
4-(乙氧基甲基)哌啶
描述
4-(Ethoxymethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an ethoxymethyl group attached to the piperidine ring. The molecular formula of 4-(Ethoxymethyl)piperidine is C8H17NO, and it has a molecular weight of 143.23 g/mol .
科学研究应用
4-(Ethoxymethyl)piperidine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that piperidine, a structural component of 4-(ethoxymethyl)piperidine, is a key element in many pharmaceutical compounds
Mode of Action
Piperidine derivatives have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are crucial for the establishment of cancers . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
While the specific biochemical pathways affected by 4-(Ethoxymethyl)piperidine are not well-studied, piperidine has been shown to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . It is also known to induce apoptosis through the caspase-dependent pathway .
Result of Action
Piperidine derivatives have been shown to have anticancer potential when used alone or in combination with other drugs . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
生化分析
Biochemical Properties
4-(Ethoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-(Ethoxymethyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
4-(Ethoxymethyl)piperidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cell and the concentration of 4-(Ethoxymethyl)piperidine used. In some cases, it has been observed to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 4-(Ethoxymethyl)piperidine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity . For example, 4-(Ethoxymethyl)piperidine can inhibit the activity of cholinesterase receptors by binding to their catalytic site, which involves interactions with amino acid residues such as tryptophan and phenylalanine . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Ethoxymethyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-(Ethoxymethyl)piperidine remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to 4-(Ethoxymethyl)piperidine has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Ethoxymethyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . For example, in animal studies, varying doses of 4-(Ethoxymethyl)piperidine have been shown to influence the immune system, with higher doses leading to immunotoxicity . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-(Ethoxymethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of 4-(Ethoxymethyl)piperidine can lead to the formation of various metabolites, which may have different biological activities. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4-(Ethoxymethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-(Ethoxymethyl)piperidine can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(Ethoxymethyl)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-(Ethoxymethyl)piperidine can affect its interactions with other biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)piperidine typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods: Industrial production of 4-(Ethoxymethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to optimize yield and purity. The final product is purified using distillation or recrystallization techniques .
化学反应分析
Types of Reactions: 4-(Ethoxymethyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines or thiols; conditions: solvent medium (e.g., ethanol), temperature range of 25-60°C.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
Piperidine: A basic six-membered ring containing one nitrogen atom.
Piperidone: A piperidine derivative with a ketone functional group.
Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.
Uniqueness of 4-(Ethoxymethyl)piperidine: 4-(Ethoxymethyl)piperidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
属性
IUPAC Name |
4-(ethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNDCQREJHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589437 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-38-1 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


